[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol
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Overview
Description
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and stability.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The oxazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanol: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
[2-(Trifluoromethyl)phenyl]oxazole: Lacks the methanol group, which may reduce its solubility and reactivity.
[3-(Trifluoromethyl)phenyl]isocyanate: Contains an isocyanate group instead of the oxazole and methanol groups, leading to different reactivity and applications.
Uniqueness
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is unique due to the combination of the trifluoromethyl group, oxazole ring, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is a chemical compound characterized by its trifluoromethyl group, oxazole ring, and methanol moiety. This unique structure imparts distinct properties that are of considerable interest in biological research and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C11H8F3N O2. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and cell membranes. The oxazole ring contributes to hydrogen bonding capabilities, influencing biological interactions.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may act as a probe to study enzyme interactions and metabolic pathways due to its structural features.
- Targeting Specific Proteins : The enhanced lipophilicity from the trifluoromethyl group allows for effective binding to various protein targets, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) at low concentrations (e.g., below 6 μg/mL) . While specific data on this compound is limited, its structural analogs suggest potential in this area.
Cytotoxicity Assessment
In preliminary assessments of cytotoxicity using mouse fibroblast 3T3 cells, compounds structurally related to this compound showed varying degrees of toxicity at different concentrations. Notably, concentrations up to 50 μg/mL were deemed permissible for several tested compounds without significant cytotoxic effects .
Case Study 1: Inhibition of DprE1 Protein
A study involving the synthesis of novel oxazole derivatives assessed their inhibitory effects on the DprE1 protein, a critical target in tuberculosis treatment. Compounds with similar structural motifs demonstrated IC50 values ranging from 2.2 μM to 3.0 μM against DprE1, indicating strong inhibitory potential . This suggests that this compound could similarly impact this pathway.
Case Study 2: Structure–Activity Relationship (SAR)
A review of FDA-approved trifluoromethyl-containing drugs highlighted the significance of the trifluoromethyl group in enhancing biological activity. Specifically, compounds with this group exhibited increased potency against various biological targets compared to their non-fluorinated counterparts . This reinforces the hypothesis that this compound may possess valuable pharmacological properties.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
[3-(Trifluoromethyl)phenyl]methanol | Lacks oxazole ring | Reduced reactivity |
[2-(Trifluoromethyl)phenyl]oxazole | Lacks methanol group | Lower solubility |
[3-(Trifluoromethyl)phenyl]isocyanate | Contains isocyanate group | Different reactivity |
The combination of the trifluoromethyl group with both the oxazole and methanol functionalities in this compound makes it a versatile candidate for further research and development.
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7(4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELDJIQMWDZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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